N-(3,5-dichlorophenyl)thiolan-3-amine
CAS No.:
Cat. No.: VC17792953
Molecular Formula: C10H11Cl2NS
Molecular Weight: 248.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11Cl2NS |
|---|---|
| Molecular Weight | 248.17 g/mol |
| IUPAC Name | N-(3,5-dichlorophenyl)thiolan-3-amine |
| Standard InChI | InChI=1S/C10H11Cl2NS/c11-7-3-8(12)5-10(4-7)13-9-1-2-14-6-9/h3-5,9,13H,1-2,6H2 |
| Standard InChI Key | IBLLSWVBRLQIRK-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCC1NC2=CC(=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
N-(3,5-Dichlorophenyl)thiolan-3-amine (IUPAC name: 3-[(3,5-dichlorophenyl)amino]thiolane) is a secondary amine comprising a five-membered thiolane ring (C₄H₈S) linked to a 3,5-dichlorophenyl group via an amine bridge. The molecular formula is C₁₀H₁₁Cl₂NS, with a molar mass of 256.17 g/mol. Key structural features include:
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Thiolane core: A saturated heterocycle with one sulfur atom, contributing to conformational flexibility and potential hydrogen-bonding interactions .
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3,5-Dichlorophenyl substituent: Electron-withdrawing chlorine atoms at the 3 and 5 positions enhance lipophilicity and influence electronic distribution .
Spectral Characterization
While experimental data for this compound are scarce, analogous chlorophenyl amines exhibit characteristic spectral signatures:
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¹H NMR: Peaks between δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.0 ppm (thiolane ring protons), and δ 2.8–3.2 ppm (NH proton) .
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IR: Stretching vibrations at ~3400 cm⁻¹ (N–H), ~1550 cm⁻¹ (C–Cl), and ~650 cm⁻¹ (C–S).
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Buchwald–Hartwig amination:
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NAS route: Reacting 3,5-dichloroaniline with thiolan-3-yl bromide under basic conditions.
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Buchwald–Hartwig route: Palladium-catalyzed coupling of 3,5-dichlorobromobenzene with thiolan-3-amine .
Table 1: Comparison of Hypothetical Synthesis Methods
Physicochemical Properties
Thermodynamic Parameters
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Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
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Melting Point: Projected range: 98–105°C (differential scanning calorimetry data for similar compounds) .
Stability Profile
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